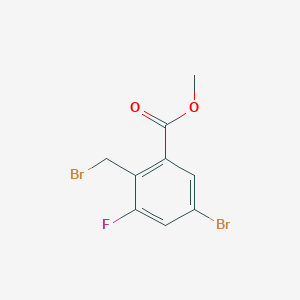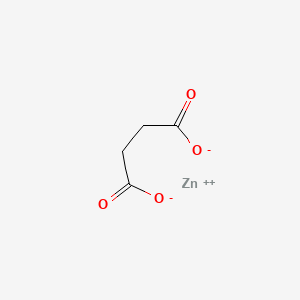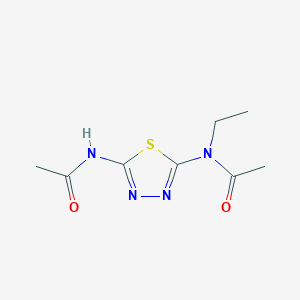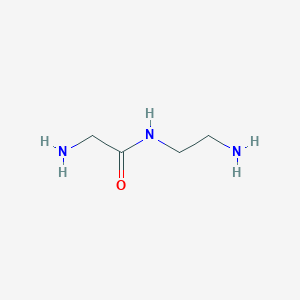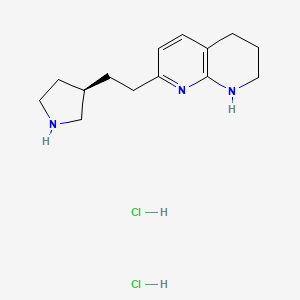
1,1'-(Butane-1,4-diyl)bisimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H14N4O4 It consists of a butane-1,4-diyl group linked to two imidazolidine-2,4-dione moieties
Métodos De Preparación
The synthesis of 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione typically involves the reaction of butane-1,4-diamine with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction conditions.
Aplicaciones Científicas De Investigación
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione can be compared with similar compounds such as:
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione: This compound has a longer alkyl chain, which may affect its chemical and biological properties.
1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione: With a shorter alkyl chain, this compound may exhibit different reactivity and applications.
The uniqueness of 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione lies in its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
94134-14-2 |
|---|---|
Fórmula molecular |
C10H14N4O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
1-[4-(2,4-dioxoimidazolidin-1-yl)butyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O4/c15-7-5-13(9(17)11-7)3-1-2-4-14-6-8(16)12-10(14)18/h1-6H2,(H,11,15,17)(H,12,16,18) |
Clave InChI |
QVCHURCDMVHMGW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)N1CCCCN2CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


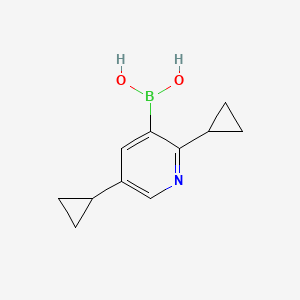

![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
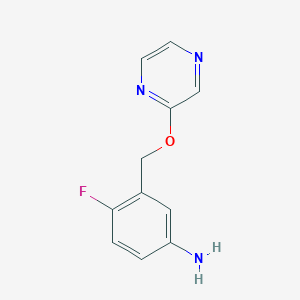
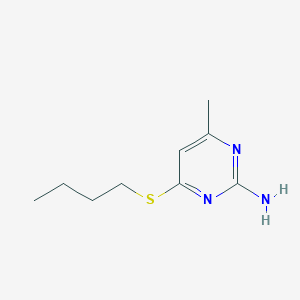
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)

